Bienvenue dans la boutique en ligne BenchChem!

(3S)-2,2-dimethyloxetan-3-amine

amine basicity pKa modulation oxetane inductive effect

(3S)-2,2-Dimethyloxetan-3-amine (CAS 89783-06-2, C₅H₁₁NO, MW 101.15 g/mol) is a chiral primary amine featuring a 2,2-dimethyl-substituted oxetane ring with the amine group at the 3-position in the (S) absolute configuration. The compound belongs to the amino-oxetane class, which has emerged as a privileged scaffold in medicinal chemistry for its ability to modulate amine basicity, enhance aqueous solubility, and reduce metabolic liability relative to gem-dimethyl and carbonyl analogs.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B8217835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2,2-dimethyloxetan-3-amine
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC1(C(CO1)N)C
InChIInChI=1S/C5H11NO/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3/t4-/m0/s1
InChIKeyCBCMSXOYKIOJPH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-2,2-Dimethyloxetan-3-amine: Chiral Oxetane-Amine Building Block for Stereochemically Defined Drug Discovery


(3S)-2,2-Dimethyloxetan-3-amine (CAS 89783-06-2, C₅H₁₁NO, MW 101.15 g/mol) is a chiral primary amine featuring a 2,2-dimethyl-substituted oxetane ring with the amine group at the 3-position in the (S) absolute configuration . The compound belongs to the amino-oxetane class, which has emerged as a privileged scaffold in medicinal chemistry for its ability to modulate amine basicity, enhance aqueous solubility, and reduce metabolic liability relative to gem-dimethyl and carbonyl analogs [1]. The oxetane ring, a four-membered cyclic ether, imparts high polarity (H-bond acceptor capacity), conformational constraint, and three-dimensionality which are increasingly exploited in drug discovery campaigns to fine-tune physicochemical and pharmacokinetic properties of lead compounds [2]. The single enantiomer form is particularly valuable for asymmetric synthesis applications where defined stereochemistry at the carbon bearing the amine is critical for downstream biological activity.

Why Racemic or Unsubstituted Oxetane-3-amines Cannot Substitute for (3S)-2,2-Dimethyloxetan-3-amine in Stereochemistry-Sensitive Applications


Generic substitution of (3S)-2,2-dimethyloxetan-3-amine with its racemate, the (R)-enantiomer, or the unsubstituted oxetan-3-amine introduces critical liabilities that cannot be corrected downstream. The single enantiomer provides a defined absolute configuration at the C3 stereogenic center; use of the racemate delivers a 1:1 mixture that can yield diastereomeric products requiring costly chiral separation, while the wrong enantiomer may exhibit orders-of-magnitude differences in biological potency, as demonstrated in oxetane-containing drug candidates where the (+)-(R) enantiomer showed a 16-fold increase in potency compared to its enantiomer [1]. Unsubstituted oxetan-3-amine lacks the gem-dimethyl groups at C2, which provide steric shielding of the oxetane ring and the amine, influencing both chemical stability and the conformational preferences of the ring. Furthermore, the 2,2-dimethyl substitution pattern modulates the electron density at the amine, affecting its basicity (pKa) and nucleophilicity in ways that the parent oxetan-3-amine cannot replicate. In matched molecular pair studies, oxetane substitution at the α-position to an amine was shown to reduce pKaH by approximately 2.7 units relative to a methylene analog, translating to a ca. 500-fold reduction in basicity—a magnitude of modulation that is exquisitely sensitive to the exact substitution pattern around the oxetane ring [2].

Quantitative Differentiation Evidence for (3S)-2,2-Dimethyloxetan-3-amine Versus Closest Analogs


Amine Basicity (pKaH) Reduction: Oxetane vs. Cyclobutylamine and tert-Butylamine Structural Analogs

The oxetane ring in (3S)-2,2-dimethyloxetan-3-amine exerts a strong electron-withdrawing inductive effect on the α-amine, substantially reducing its basicity relative to structurally analogous cyclic and acyclic amines that lack the ring oxygen. Experimental measurements on closely related oxetane-amine systems demonstrate that positioning an oxetane α to a primary amine lowers the pKaH (conjugate acid pKa) by approximately 2.7 units—from 9.9 (benzylamine-type baseline) to 7.2, representing a ca. 500-fold reduction in basicity [1]. For the target compound, the predicted amine pKa is expected to lie in the 7.0–7.5 range (based on oxetan-3-amine predicted pKa 7.00 ± 0.20 ), whereas cyclobutylamine—a four-membered ring alicyclic amine lacking the oxygen heteroatom—has a predicted pKa of 10.80 ± 0.20 , and tert-butylamine, the acyclic gem-dimethyl analog, has a measured pKa of 10.68 [2]. The absolute pKa difference of 3.3–3.8 log units corresponds to a >2000-fold lower concentration of the protonated, potentially hERG-active ammonium species at physiological pH 7.4. This magnitude of basicity reduction is comparable to that achieved in the clinical candidate fenebrutinib, where introduction of an oxetane lowered the piperazine pKaH from 7.8 to 6.3, resolving hepatotoxicity issues [1].

amine basicity pKa modulation oxetane inductive effect drug-like properties

Aqueous Solubility Enhancement: Oxetane-for-gem-Dimethyl Substitution

Replacement of a gem-dimethyl group by an oxetane ring—the precise structural motif embodied by (3S)-2,2-dimethyloxetan-3-amine relative to tert-butylamine—has been systematically shown to increase aqueous solubility by a factor of 4 to greater than 4000, depending on the specific molecular context [1]. This solubility enhancement arises from the increased polarity and hydrogen-bond acceptor capacity of the oxetane oxygen, which lowers the logD without substantially increasing molecular weight (oxetane MW contribution ~58 vs. gem-dimethyl ~28; net increase of only 30 Da for a major polarity gain) [2]. In the 2010 comprehensive study by Wuitschik et al., introducing an oxetane in place of a methylene group increased aqueous solubility between 25- and 4000-fold across a set of diverse scaffolds [3]. By contrast, the gem-dimethyl analog (tert-butylamine) is miscible with water but its conjugate acid (pKa 10.68) is extensively protonated at pH 7.4, which increases apparent solubility but does not reflect the solubility of the neutral species relevant to passive membrane permeability. The oxetane-bearing compound, with its substantially lower pKaH (~7.0–7.5), exists predominantly as the neutral free base at physiological pH, offering a more pharmaceutically relevant solubility profile.

aqueous solubility oxetane bioisostere gem-dimethyl replacement physicochemical optimization

Metabolic Stability Advantage: Reduced Oxidative Degradation vs. gem-Dimethyl and Methylene Analogs

The oxetane ring confers a pronounced reduction in the rate of oxidative metabolic degradation relative to both gem-dimethyl and methylene analogs [1]. In systematic comparisons, substitution of a gem-dimethyl group with an oxetane reduced metabolic degradation in the majority of cases examined, an effect attributed to the electron-withdrawing nature of the oxygen atom that deactivates adjacent C–H bonds toward cytochrome P450-mediated oxidation [1][2]. This metabolic shielding is particularly relevant for (3S)-2,2-dimethyloxetan-3-amine because the amine-bearing C3 carbon is directly adjacent to the oxetane oxygen; this α-heteroatom effect can redirect metabolic clearance away from the amine center and its immediate vicinity. In the clinical candidate GDC-0349, introduction of an N-oxetane substituent reduced time-dependent CYP inhibition by >10-fold while maintaining low intrinsic clearance, demonstrating that oxetane incorporation can simultaneously resolve both metabolic and off-target toxicity issues that plague traditional alkylamines [3]. The gem-dimethyl analog (tert-butylamine motif) lacks this metabolic deactivation and is susceptible to N-oxidation and N-dealkylation pathways.

metabolic stability intrinsic clearance oxetane metabolic shielding CYP oxidation

Conformational Preorganization: Gauche Conformation and Chiral Induction vs. Flexible Acyclic Amines

The 3-amino-oxetane scaffold exhibits a strong conformational preference for a gauche arrangement between the C–N and C–O bonds, as established by X-ray crystallographic analysis of 3-aryl-3-amino-oxetane matched molecular pairs and their benzamide comparators [1]. This gauche conformation, enforced by the stereoelectronic effect of the ring oxygen, positions the amine lone pair and the oxetane oxygen in a defined spatial relationship that is distinct from both amides (planar) and unconstrained alkylamines (freely rotating). For (3S)-2,2-dimethyloxetan-3-amine, the fixed (S) stereochemistry at C3 combined with the gauche conformational lock provides a predictable three-dimensional presentation of the amine nucleophile, enabling reliable diastereoselectivity in subsequent reactions. This contrasts sharply with acyclic chiral amines such as (S)-2-aminobutane or (S)-1-phenylethylamine, where free rotation about the C–N and adjacent C–C bonds produces an ensemble of conformers and diminished stereochemical control. Furthermore, the preferred gauche conformation of amino-oxetanes has been shown to produce exit vectors more similar to sulfonamides than to amides, offering alternative topological replacement strategies in drug design [1].

conformational analysis gauche effect oxetane exit vectors stereochemical induction

Chiral Identity and Absolute Configuration: (3S) Enantiomer vs. Racemate and (3R) Enantiomer

(3S)-2,2-dimethyloxetan-3-amine is supplied as a single enantiomer with the absolute configuration unambiguously defined by the Cahn-Ingold-Prelog (S) designation at the C3 carbon bearing the amine . The SMILES notation CC1(C)OC[C@@H]1N encodes the (S) stereochemistry, providing a machine-readable specification of the chiral center that is essential for automated synthesis planning and registration in compound management systems . The corresponding racemic mixture (CAS also 89783-06-2 for the racemate, though many vendors list the same CAS for both forms) contains equal amounts of the (3S) and (3R) enantiomers and requires additional chiral resolution steps if a single enantiomer is needed. In drug discovery, the impact of enantiomeric identity on biological activity can be profound: in the EZH2 inhibitor program PF-06821497, the stereochemistry at a carbon α to an oxetane was critical, with the (+)-(R) enantiomer demonstrating a 16-fold increase in potency compared to its enantiomer [1]. A similar enantiomer-dependent potency differential must be assumed for any target engaging the (3S)-2,2-dimethyloxetan-3-amine scaffold. The single enantiomer form eliminates the 50% inactive 'isomeric ballast' present in the racemate and ensures reproducible biological and synthetic outcomes across batches.

enantiomeric purity absolute configuration chiral building block asymmetric synthesis

Vendor-Grade Purity, Physical Form, and Procurement Accessibility vs. Unsubstituted Oxetan-3-amine

(3S)-2,2-dimethyloxetan-3-amine is commercially available from multiple specialist suppliers in research quantities (100 mg to gram scale), typically at ≥95% purity . The compound is a liquid at ambient temperature with a boiling point of 117.1 ± 33.0 °C (at 760 mmHg) and a flash point of 21.4 ± 18.6 °C . Fluorochem lists pricing at £310/100 mg, £492/250 mg, and £816/500 mg, placing it in a moderate cost bracket consistent with a chiral, specialty oxetane building block . By comparison, the unsubstituted oxetan-3-amine (CAS 21635-88-1, pKa predicted 7.00, liquid, boiling point 99 °C) is more widely available and lower cost, but lacks the gem-dimethyl steric shielding and the defined (S) stereochemistry of the target compound . The racemic 2,2-dimethyloxetan-3-amine is also more broadly stocked by general chemical suppliers. The single (3S) enantiomer is primarily available through specialist oxetane-focused suppliers (SpiroChem, Fluorochem, Enamine), with typical lead times of 2–3 weeks, reflecting the additional enantioselective synthesis or chiral resolution step required for its production . Procuring the racemate and performing in-house chiral resolution is technically feasible but adds 1–2 synthetic steps, solvent consumption, and at minimum 50% yield loss at the separation stage.

chemical procurement building block purity oxetane supply chain lead time

High-Value Application Scenarios Where (3S)-2,2-Dimethyloxetan-3-amine Provides Demonstrable Advantage


Late-Stage Lead Optimization: Amine Basicity Reduction to Mitigate hERG and Phospholipidosis Risk

In drug discovery programs where a primary amine is identified as the pharmacophore but the lead compound suffers from high amine basicity (pKaH >9.5) driving hERG channel blockade, phospholipidosis, or excessively high volume of distribution, (3S)-2,2-dimethyloxetan-3-amine can be incorporated as a direct replacement for the offending alkylamine. The oxetane α to the amine reduces pKaH by approximately 2.7 units (from ~9.9 to ~7.2), translating to a ca. 500-fold reduction in the concentration of the cationic ammonium species implicated in hERG binding and phospholipid accumulation [1]. This strategy mirrors the successful late-stage introduction of an oxetane in fenebrutinib (pKaH lowered from 7.8 to 6.3, resolving hepatotoxicity) and GDC-0349 (pKaH lowered from 7.6 to 5.0, reducing hERG IC50 from 8.5 μM to >100 μM) [1]. The defined (S) stereochemistry ensures that the basicity-modulated lead retains a single, well-defined stereoisomeric form suitable for regulatory submission, avoiding the complications of developing a racemate.

Asymmetric Synthesis of Oxetane-Containing Chiral Ligands and Organocatalysts

The combination of a primary amine with defined (S) absolute configuration and the conformationally constrained oxetane scaffold makes (3S)-2,2-dimethyloxetan-3-amine an ideal precursor for chiral ligands and organocatalysts. The gauche conformational preference enforced by the oxetane ring positions the amine nucleophile in a predictable spatial orientation [2], enabling reliable diastereoselective functionalization. The gem-dimethyl groups at C2 provide steric bulk that can influence the stereochemical outcome of reactions at the adjacent C3 amine center, while the oxetane oxygen serves as a secondary Lewis basic site for metal coordination. This building block offers distinct advantages over acyclic chiral amines (e.g., (S)-1-phenylethylamine), which lack conformational rigidity and may exhibit batch-dependent stereochemical outcomes due to conformational flexibility.

Peptidomimetic Design: Oxetane-Containing Amide Bond Bioisosteres

3-Amino-oxetanes have been validated as viable amide bond bioisosteres, maintaining both H-bond donor (N–H) and H-bond acceptor (oxetane O) capabilities of analogous amides while providing improved solubility and reduced susceptibility to hydrolytic cleavage by esterases and proteases [2][3]. In matched molecular pair comparisons across 12 3-aryl-3-amino-oxetane/benzamide pairs, amino-oxetanes exhibited comparable or improved physicochemical profiles across logD, pH stability, solubility, clearance, and permeability [2]. (3S)-2,2-dimethyloxetan-3-amine can be incorporated into peptide backbones via standard amide coupling at the primary amine, with the (S) stereochemistry providing a defined diastereomeric relationship with other chiral centers in the peptide chain—enabling systematic exploration of stereochemistry-activity relationships in peptidomimetic series.

Fragment-Based Drug Discovery (FBDD): Polar, 3D Fragment with Built-in Vector for Growth

With a molecular weight of only 101.15 g/mol, high sp³ character, a single H-bond donor (NH₂), two H-bond acceptors (oxetane O + NH₂), and zero rotatable bonds, (3S)-2,2-dimethyloxetan-3-amine satisfies the 'rule of three' criteria for an ideal fragment starting point while offering two distinct vectors for fragment elaboration—the amine nitrogen and functionalization at the oxetane ring [1]. The oxetane motif is present in over 50% of amino-oxetane-containing clinical candidates, predominantly substituted at the 3-position, underscoring its synthetic tractability and medicinal chemistry relevance . The (S) enantiomeric form allows fragment libraries to probe chiral recognition elements in target binding sites from the earliest screening stage, an advantage that racemic fragment mixtures cannot provide.

Quote Request

Request a Quote for (3S)-2,2-dimethyloxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.